molecular formula C26H25BrN2O3 B11116240 N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-4-methylbenzamide

Cat. No.: B11116240
M. Wt: 493.4 g/mol
InChI Key: GYDVBQMEGBLYKT-QJOMJCCJSA-N
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Description

N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, a piperidine moiety, and a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of N1-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~)

    Reduction: Lithium aluminum hydride (LiAlH~4~), sodium borohydride (NaBH~4~)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-[5-(4-BROMOPHENYL)-2-FURYL]-1-(PIPERIDINOCARBONYL)VINYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C26H25BrN2O3

Molecular Weight

493.4 g/mol

IUPAC Name

N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-4-methylbenzamide

InChI

InChI=1S/C26H25BrN2O3/c1-18-5-7-20(8-6-18)25(30)28-23(26(31)29-15-3-2-4-16-29)17-22-13-14-24(32-22)19-9-11-21(27)12-10-19/h5-14,17H,2-4,15-16H2,1H3,(H,28,30)/b23-17-

InChI Key

GYDVBQMEGBLYKT-QJOMJCCJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)N4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)N4CCCCC4

Origin of Product

United States

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